REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]2[N:11]([CH3:15])[N:12]=[CH:13][N:14]=2)=[C:6]([CH2:8][OH:9])[CH:7]=1>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]2[N:11]([CH3:15])[N:12]=[CH:13][N:14]=2)=[C:6]([CH:7]=1)[CH:8]=[O:9]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
is filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by silica gel flash column chromatography with 6% MeOH in CH2Cl2 as the eluent
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C=O)C1)C=1N(N=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |